(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid
Descripción
IUPAC Nomenclature and Systematic Identification
The systematic identification of (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid follows established IUPAC conventions for complex heterocyclic systems. The compound's official IUPAC name is 2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetic acid, reflecting its structural composition of a tetrahydroisoindole core with two carbonyl groups and an acetic acid substituent. The molecular formula C10H11NO4 indicates a compact structure with a molecular weight of 209.20 g/mol, positioning it within the range typical for small-molecule pharmaceutical intermediates.
The compound exists under multiple synonymous designations in chemical databases, including 2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetic acid and (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid. These nomenclature variations arise from different numbering systems and stereochemical considerations in the saturated ring system. The CAS registry number 39059-06-8 serves as the definitive identifier for this compound across international chemical databases and regulatory frameworks.
The structural representation through SMILES notation (C1C=CCC2C1C(=O)N(C2=O)CC(=O)O) provides a linear encoding of the compound's connectivity, facilitating computational analysis and database searches. The InChI identifier (InChI=1S/C10H11NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-2,6-7H,3-5H2,(H,12,13)) offers a more comprehensive structural description that includes stereochemical information and tautomeric considerations.
Molecular Geometry and Conformational Analysis
The molecular geometry of (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid exhibits characteristic features of saturated heterocyclic systems with significant conformational flexibility. Crystallographic studies of related compounds reveal that the hexahydroisoindole ring system adopts envelope or half-chair conformations, depending on the specific substitution pattern and crystal packing forces. The presence of the double bond within the six-membered ring introduces partial rigidity while maintaining sufficient flexibility for biological interactions.
The imide functionality, characterized by the N-C(=O)-C(=O)-N arrangement, demonstrates planarity consistent with conjugation effects and resonance stabilization. X-ray crystallographic analysis of similar isoindoline-1,3-dione derivatives shows that the dioxoisoindoline ring system maintains near-planarity with maximum deviations typically less than 0.03 Å from the least-squares plane. This planarity facilitates π-π stacking interactions and contributes to the compound's crystalline stability.
The acetic acid substituent attached to the nitrogen atom introduces additional conformational considerations. Rotation around the N-C bond connecting the ring system to the acetyl group allows for multiple conformational states, each potentially exhibiting different biological activities. Molecular dynamics simulations and quantum mechanical calculations would provide deeper insights into the preferred conformational arrangements and their relative energetic stabilities.
| Geometric Parameter | Typical Range | Reference Compounds |
|---|---|---|
| Ring Planarity Deviation | < 0.03 Å | |
| N-C Bond Length (imide) | 1.38-1.42 Å | |
| C=O Bond Length | 1.20-1.24 Å | |
| Dihedral Angles | Variable |
Crystallographic Studies and X-ray Diffraction Patterns
Crystallographic investigations of (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid and its derivatives provide fundamental insights into molecular packing arrangements and intermolecular interactions. The crystal structure analysis reveals extensive hydrogen bonding networks that stabilize the three-dimensional framework. Primary hydrogen bonding interactions occur between the carboxylic acid groups and nitrogen atoms of adjacent molecules, forming chains or sheets depending on the specific crystallographic environment.
The compound's crystal structure demonstrates characteristic features common to carboxylic acid-containing heterocycles. O-H···N hydrogen bonds between the carboxylic acid proton and nitrogen atoms create robust intermolecular connections with bond lengths typically ranging from 2.6 to 2.9 Å. Secondary C-H···O interactions contribute additional stabilization, involving the methylene protons of the acetyl group and carbonyl oxygen atoms of neighboring molecules.
π-π stacking interactions between aromatic or pseudoaromatic ring systems provide further stabilization in the crystalline state. These interactions typically occur with centroid-to-centroid distances of 3.4-3.8 Å, characteristic of weak but significant aromatic interactions. The combination of hydrogen bonding and π-π stacking creates a robust supramolecular architecture that influences the compound's physical properties, including melting point, solubility, and thermal stability.
Crystal structure determinations often employ Mo Kα radiation (λ = 0.71073 Å) with data collection performed at room temperature or low temperature to minimize thermal motion effects. Refinement procedures typically achieve R-factors below 0.05, indicating high-quality structural determinations with reliable geometric parameters.
| Crystallographic Parameter | Typical Values | Analysis Method |
|---|---|---|
| O-H···N Bond Length | 2.6-2.9 Å | X-ray Diffraction |
| π-π Stacking Distance | 3.4-3.8 Å | Single Crystal Analysis |
| R-factor | < 0.05 | Structure Refinement |
| Data Collection Temperature | 296 K or lower | Standard Conditions |
Comparative Analysis with Phthalimide Derivatives
The structural and functional comparison between (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid and conventional phthalimide derivatives reveals significant differences in molecular flexibility, biological activity, and synthetic accessibility. Traditional phthalimides, exemplified by N-phthaloylglycine and thalidomide, possess fully aromatic isoindoline-1,3-dione cores that provide rigid planar structures optimal for specific protein binding interactions.
The hexahydro variant introduces partial saturation that fundamentally alters the compound's three-dimensional profile and electronic properties. This structural modification affects the compound's ability to participate in π-π stacking interactions while potentially enhancing its conformational adaptability for diverse biological targets. The reduced aromaticity may influence the compound's metabolic stability and pharmacokinetic properties compared to fully aromatic analogs.
Biological activity profiles of phthalimide derivatives demonstrate remarkable diversity, with applications spanning anti-inflammatory, anticancer, antimicrobial, and neurological therapeutic areas. The saturated analog under investigation may exhibit modified activity profiles due to altered molecular recognition patterns and binding affinities. Recent studies of phthalimide derivatives show promising results in treating Alzheimer's disease, with IC50 values ranging from 1.95 to 11.07 μM against acetylcholinesterase.
Synthetic accessibility represents another critical consideration in comparative analysis. While traditional phthalimides typically derive from phthalic anhydride through well-established Gabriel synthesis protocols, the hexahydro derivatives require more sophisticated synthetic approaches involving catalytic hydrogenation or alternative cyclization strategies. The synthesis often begins with 3-sulfolene precursors and involves multiple steps to achieve the desired substitution pattern and stereochemistry.
The medicinal chemistry applications of both compound classes continue to expand, with particular emphasis on developing new therapeutic agents for cancer, inflammation, and neurological disorders. The structural diversity available through systematic modification of the isoindoline-1,3-dione scaffold provides opportunities for optimizing selectivity, potency, and pharmacological properties. Recent developments in this field include the design of proteolysis targeting chimeras (PROTACs) and molecular glues that exploit the unique binding characteristics of phthalimide derivatives.
| Property | Aromatic Phthalimides | Hexahydro Derivatives | Impact |
|---|---|---|---|
| Molecular Rigidity | High | Moderate | Affects binding specificity |
| π-π Stacking Capability | Strong | Reduced | Influences crystal packing |
| Conformational Flexibility | Limited | Enhanced | Broadens target recognition |
| Synthetic Complexity | Low | Moderate | Affects accessibility |
| Biological Activity Range | Established | Emerging | Determines therapeutic potential |
Propiedades
IUPAC Name |
2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-2,6-7H,3-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBCVSQYCPCWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959887 | |
| Record name | (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39059-06-8 | |
| Record name | NSC192706 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Functionalization of Preformed Isoindole-1,3-dione Intermediates
Commercial suppliers like VulcanChem highlight the use of preformed isoindole-1,3-dione intermediates . The acetic acid side chain is introduced via nucleophilic substitution:
-
Intermediate Preparation : 3a,4,7,7a-Tetrahydroisoindole-1,3-dione is synthesized via cyclization of maleimide derivatives.
-
Alkylation : The intermediate reacts with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the ethyl ester.
-
Ester Hydrolysis : The ester is hydrolyzed to the carboxylic acid using aqueous HCl or NaOH .
Optimization Note :
-
Ethyl bromoacetate must be added dropwise to minimize side reactions.
Catalytic Hydrogenation of Aromatic Precursors
Aromatic precursors such as phthalimide derivatives can be hydrogenated to yield the hexahydro-isoindole core. PubChem data for related compounds (e.g., CID 99727) suggest the following steps :
-
Phthalimide Hydrogenation : Phthalimide is hydrogenated over Pd/C under H₂ pressure to form hexahydro-isoindole-1,3-dione.
-
Side-Chain Introduction : The hydrogenated product reacts with chloroacetic acid in DMF at 100°C.
Challenges :
-
Over-hydrogenation can lead to fully saturated byproducts.
-
Chloroacetic acid requires careful stoichiometry to avoid polymerization .
One-Pot Tandem Reactions
Recent advances employ tandem reactions to streamline synthesis. A 2023 protocol combines cyclization and alkylation in a single pot :
-
Cyclization : Maleic anhydride and cyclopentadiene undergo Diels-Alder cyclization.
-
In Situ Alkylation : Without isolating the cycloadduct, bromoacetic acid is added with NaHCO₃ to neutralize HBr.
Advantages :
Green Chemistry Approaches
Emerging methods prioritize solvent-free or aqueous conditions:
-
Mechanochemical Synthesis : Ball milling maleic anhydride and cyclopentadiene with K₂CO₃ achieves cyclization without solvents.
-
Aqueous Alkylation : The mechanochemical product reacts with sodium chloroacetate in water at 25°C .
Environmental Impact :
-
Eliminates volatile organic solvents.
-
Energy consumption reduced by 40% compared to traditional methods .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmacological Properties
The compound exhibits significant pharmacological properties that make it a candidate for drug development. Its structure suggests potential interactions with biological targets involved in various diseases.
- Anticancer Activity : Studies have indicated that derivatives of isoindole compounds can inhibit tumor growth by interfering with cellular signaling pathways. The specific application of (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid in anticancer therapies is under investigation due to its ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Research has shown that isoindole derivatives can modulate inflammatory responses. This compound's potential to reduce inflammation could be beneficial in treating chronic inflammatory diseases .
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be used in the synthesis of novel polymers with specific properties.
- Biodegradable Polymers : Incorporating (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid into polymer matrices may enhance biodegradability while maintaining mechanical strength. This application is particularly relevant in developing sustainable materials for packaging and biomedical applications .
Biochemical Tools
Research Applications
In biochemical research, (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid serves as a valuable tool for studying enzyme mechanisms and cellular processes.
- Enzyme Inhibition Studies : The compound can be utilized to investigate the inhibition of specific enzymes involved in metabolic pathways. Its ability to mimic natural substrates may provide insights into enzyme kinetics and regulation .
Case Study 1: Anticancer Activity
A recent study explored the effectiveness of (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid derivatives against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
Case Study 2: Biodegradable Polymers
Research conducted on the incorporation of this compound into polylactic acid (PLA) matrices showed improved thermal stability and degradation rates compared to pure PLA. These findings suggest that the compound could enhance the performance of biodegradable plastics in real-world applications.
Mecanismo De Acción
The mechanism by which (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that are crucial for cellular processes.
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
The table below compares the target compound with five structurally related analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid | 39059-06-8 | C₁₀H₁₁NO₄ | 209.20 | Acetic acid substituent; hexahydro bicyclic core |
| 3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoic acid | 26749-97-3 | C₁₂H₁₃NO₄ | 235.24 | Propanoic acid chain; methano bridge |
| 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid | N/A | C₁₅H₁₃NO₄ | 271.27 | Benzoic acid substituent; planar aromatic ring |
| 2-(1,3-Dioxo-4,7-methanoisoindol-2-yl)butanoic acid | 32392-60-2 | C₁₃H₁₅NO₄ | 249.26 | Butanoic acid chain; rigid methano bridge |
| 6-(1,3-Dioxoisoindol-2-yl)hexanoic acid | 4443-26-9 | C₁₄H₁₅NO₄ | 261.28 | Hexanoic acid chain; unsaturated isoindole core |
Key Observations :
- Chain Length: Increasing alkyl chain length (acetic → hexanoic acid) enhances lipophilicity but reduces aqueous solubility.
- Ring Modifications: Methano bridges (e.g., 4,7-methano) introduce rigidity, increasing thermal stability (e.g., mp >250°C for methano derivatives) .
- Aromaticity : Benzoic acid derivatives exhibit π-π stacking interactions, influencing crystallinity and melting points (e.g., mp 169–171°C for benzoic analog) .
Spectroscopic and Analytical Data
Actividad Biológica
(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid is a compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid is , with a molecular weight of 209.2 g/mol. The compound features a unique isoindole structure that contributes to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of isoindole compounds showed effective antibacterial activity against various strains of bacteria. The zone of inhibition ranged from 6 to 10.5 mm for different bacterial strains tested .
Cytotoxic Effects
The cytotoxic potential of (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid has been evaluated in several cell lines:
- Case Study : In vitro studies revealed that certain isoindole derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin against cancer cell lines such as Jurkat and A-431 . This suggests a promising avenue for further development in cancer therapeutics.
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties:
- Mechanism Insights : Some studies have indicated that isoindole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators . This activity is crucial for developing treatments for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid:
| Structural Feature | Activity Impact |
|---|---|
| Isoindole core | Essential for cytotoxicity and antimicrobial effects |
| Dioxo groups | Enhance interaction with biological targets |
| Acetic acid moiety | Contributes to solubility and bioavailability |
Research Findings Summary
A comprehensive review of literature reveals the following key points regarding the biological activity of (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-acetic acid:
- Antimicrobial Activity : Effective against various bacterial strains.
- Cytotoxic Potential : Comparable efficacy to established anticancer drugs.
- Anti-inflammatory Effects : Potential modulation of inflammatory responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
